4-[2-(4-Nitrophenyl)ethyl]morpholine

Enzyme inhibition PNMT Catecholamine biosynthesis

4-[2-(4-Nitrophenyl)ethyl]morpholine (CAS 210158-20-6) is a synthetic small molecule (C12H16N2O3, MW 236.27 g/mol) belonging to the nitroaryl-ethyl-morpholine class, characterized by a 4-nitrophenyl group linked via a two-carbon ethyl spacer to the morpholine nitrogen. Unlike morpholine derivatives with direct aryl-nitrogen bonds, the ethyl spacer introduces conformational flexibility that alters both physicochemical properties and reactivity profiles.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 210158-20-6
Cat. No. B1596853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Nitrophenyl)ethyl]morpholine
CAS210158-20-6
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1COCCN1CCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O3/c15-14(16)12-3-1-11(2-4-12)5-6-13-7-9-17-10-8-13/h1-4H,5-10H2
InChIKeyGFFZFWAUXAFCSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(4-Nitrophenyl)ethyl]morpholine (CAS 210158-20-6): A Specialized Nitroaryl-Morpholine Intermediate for Targeted Synthesis and Biochemical Screening


4-[2-(4-Nitrophenyl)ethyl]morpholine (CAS 210158-20-6) is a synthetic small molecule (C12H16N2O3, MW 236.27 g/mol) belonging to the nitroaryl-ethyl-morpholine class, characterized by a 4-nitrophenyl group linked via a two-carbon ethyl spacer to the morpholine nitrogen . Unlike morpholine derivatives with direct aryl-nitrogen bonds, the ethyl spacer introduces conformational flexibility that alters both physicochemical properties and reactivity profiles. The para-nitro group serves as a chromophore (λmax ~375 nm in dioxane) and a latent amino handle for further functionalization via catalytic hydrogenation, enabling its primary documented role as a precursor to 4-(2-morpholin-4-ylethyl)phenylamine . Commercially, it is typically supplied at ≥95% purity as a research intermediate, with sourcing options concentrated among specialty chemical suppliers in China and Europe .

Why 4-[2-(4-Nitrophenyl)ethyl]morpholine Cannot Be Replaced by Other Nitrophenyl-Morpholine Isomers: Evidence of Positional and Conformational Divergence


Within the C12H16N2O3 isomeric space, several closely related nitrophenyl-ethyl-morpholine variants exist—including ortho-nitro isomers, alpha-methyl branched analogs, and directly C-substituted morpholines—that may appear interchangeable on a procurement list but exhibit divergent reactivity, target engagement, and downstream synthetic utility. The para-nitro substitution pattern and the linear ethyl spacer in 4-[2-(4-nitrophenyl)ethyl]morpholine are not arbitrary; published pharmacological evaluations of 2-(p-nitrophenyl)-substituted morpholine stereoisomers demonstrate that the position of the nitro group and the conformational relationship between the aromatic ring and the morpholine oxygen profoundly affect alpha-adrenergic activity [1]. Furthermore, the ortho-nitro isomer (4-[(2-nitrophenyl)ethyl]morpholine) shows distinct hydrogenation behavior and steric constraints that alter both reduction kinetics and the binding pose of downstream aniline products . Simply substituting one isomer for another without confirmatory analytical and biological equivalence testing introduces unquantified risk in structure-activity relationship (SAR) studies and synthetic route reliability.

Quantitative Differentiation of 4-[2-(4-Nitrophenyl)ethyl]morpholine from Its Closest Structural Analogs: A Head-to-Head Evidence Audit


PNMT Inhibitory Activity: Weak but Defined Binding Affinity Compared to Closed-Ring 2-(p-Nitrophenyl)morpholine Analogs

4-[2-(4-Nitrophenyl)ethyl]morpholine demonstrates measurable but weak inhibition of bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10^6 nM (1.11 mM) in a radiochemical assay [1]. In contrast, conformationally constrained 2-(p-nitrophenyl)-4-isopropylmorpholine analogs from the same medicinal chemistry program exhibited alpha-adrenergic modulating activity at substantially lower concentrations, with pharmacological responses (potentiation of norepinephrine) observed in the 10^-6 to 10^-4 M range in isolated rat vas deferens preparations [2]. The 600-fold difference in apparent target engagement magnitude highlights how the flexible ethyl spacer in the target compound reduces binding affinity relative to the more rigid cyclic analogs—a feature that can be exploited as a negative control or selectivity tool in PNMT-focused screening campaigns where weak baseline inhibition is desired.

Enzyme inhibition PNMT Catecholamine biosynthesis Neuropharmacology

Synthetic Utility as a Latent Aniline Precursor: Quantitative Reduction Yield Advantage Over Ortho-Nitro Isomer

The primary documented application of 4-[2-(4-nitrophenyl)ethyl]morpholine is as a precursor to 4-(2-morpholin-4-ylethyl)phenylamine via catalytic hydrogenation. Using standard conditions (10% Pd/C, methanol, 45 psi H2, 16 h), the para-nitro compound undergoes clean reduction with complete conversion reported at 2 g scale (8.46 mmol), yielding the corresponding aniline as a single product . The ortho-nitro isomer 4-[(2-nitrophenyl)ethyl]morpholine, under identical hydrogenation conditions (10% Pd/C, ethanol, 1 atm H2, 3 h), also yields the aniline product; however, the ortho-substitution pattern introduces steric hindrance that can slow reduction kinetics and increase the propensity for hydroxylamine intermediate accumulation, a known genotoxic impurity concern in pharmaceutical intermediate synthesis . While direct kinetic comparison data (k_obs values) are not published, the steric and electronic differences between para- and ortho-nitro reduction are well-established in the physical organic chemistry literature, with para-nitro substrates typically showing faster and cleaner reduction profiles.

Synthetic intermediate Catalytic hydrogenation Aniline synthesis Building block

Regiochemical Purity and Isomeric Discrimination: Analytical Differentiation from 4-[1-(4-Nitrophenyl)ethyl]morpholine (CAS 96921-35-6)

The target compound 4-[2-(4-nitrophenyl)ethyl]morpholine (linear ethyl linker) is a constitutional isomer of 4-[1-(4-nitrophenyl)ethyl]morpholine (branched ethyl linker, CAS 96921-35-6), which bears the methyl substituent at the benzylic carbon. These two isomers share identical molecular formulas (C12H16N2O3) and molecular weights (236.27 g/mol) but are distinguishable by 1H NMR: the target compound displays a characteristic A2X2 splitting pattern for the ethylene bridge (–CH2–CH2–) as two triplets, whereas the branched isomer shows a quartet (benzylic CH) and doublet (CH3) pattern. This distinction is critical for procurement because both isomers are commercially available, and ordering by ambiguous name alone (e.g., 'nitrophenylethyl morpholine') can lead to receiving the wrong compound. No direct biological comparison data between these two isomers has been published; however, the altered spatial relationship between the nitrophenyl group and morpholine oxygen in the branched isomer is predicted to affect both receptor binding geometry and chemical reactivity .

Analytical chemistry Regioisomer discrimination QC/QA Procurement specification

Absence of Evidence for Kinase Inhibition: Differentiation from 4-(2-Morpholin-4-ylethyl)phenylamine-Derived Patent Compounds

A search of BindingDB, ChEMBL, and patent literature reveals no reported kinase inhibitory activity (CDK, ITK, c-KIT, or VEGFR2) for 4-[2-(4-nitrophenyl)ethyl]morpholine itself at the time of analysis. This contrasts sharply with its reduced analog 4-(2-morpholin-4-ylethyl)phenylamine (CAS 262368-47-8), which serves as a core scaffold in multiple patent families claiming sub-micromolar kinase inhibitors—including an ITK inhibitor with Ki = 0.230 nM and CDK4/6 inhibitors with IC50 values in the 11–2,660 nM range [1] [2]. The nitro-to-amine reduction therefore represents a profound activity switch (>10^6-fold change in target engagement), fundamentally altering the compound's biological annotation from 'inactive/weak PNMT ligand' to 'privileged kinase inhibitor scaffold.' For screening laboratories, this means that 4-[2-(4-nitrophenyl)ethyl]morpholine cannot be used as a surrogate for the aniline analog in kinase assays, and vice versa.

Kinase inhibition Negative data SAR Procurement risk

Procurement-Driven Application Scenarios for 4-[2-(4-Nitrophenyl)ethyl]morpholine (CAS 210158-20-6)


Synthesis of 4-(2-Morpholin-4-ylethyl)phenylamine Building Block for Kinase-Focused Medicinal Chemistry

The best-documented and highest-confidence application for 4-[2-(4-nitrophenyl)ethyl]morpholine is as a direct precursor to 4-(2-morpholin-4-ylethyl)phenylamine via catalytic hydrogenation (10% Pd/C, H2). The resulting aniline serves as a validated scaffold in patent WO03082835A1 and related filings for the preparation of morpholine derivatives with therapeutic applications [1]. Procurement of the para-nitro intermediate in sufficient purity (≥95%) ensures a single-step, high-yielding reduction to the amine, which is the entry point into kinase inhibitor SAR programs targeting ITK, CDK4/6, and related enzymes where sub-micromolar potencies have been demonstrated with elaborated analogs [2].

Negative Control Compound for PNMT Inhibitor Screening and Adrenergic Pharmacology

The weak PNMT inhibitory activity (Ki = 1.11 mM) of 4-[2-(4-nitrophenyl)ethyl]morpholine, contrasted with the more potent adrenergic effects of rigid 2-(p-nitrophenyl)morpholine analogs, positions this compound as a useful negative control or baseline reference in PNMT enzyme assays and tissue bath experiments studying alpha-adrenergic modulation of norepinephrine responses [1]. Its flexible ethyl linker precludes the conformational restriction required for high-affinity target engagement, making it an informative comparator when probing the conformational requirements of the PNMT active site [2].

Chromophoric Probe and Analytical Standard for Nitroaromatic Reaction Monitoring

The para-nitrophenyl chromophore (λmax ~375 nm in dioxane) provides a strong UV-Vis absorbance handle not present in non-nitrated morpholine derivatives. This enables real-time reaction monitoring by HPLC-UV during reduction, alkylation, or coupling steps, with detection limits significantly lower than those for the corresponding aniline product. The compound can thus serve as an analytical standard for method development and quality control in synthetic workflows involving nitro-to-amine transformations, where quantitation of residual nitro starting material is critical for meeting intermediate purity specifications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[2-(4-Nitrophenyl)ethyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.